molecular formula C18H21N3O3 B2424194 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 2034478-95-8

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2424194
CAS No.: 2034478-95-8
M. Wt: 327.384
InChI Key: HVFPCUTVBVFDFK-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes a methoxypyridazinyl group, a pyrrolidinyl group, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of 6-methoxypyridazine with suitable reagents to introduce the desired functional groups.

    Synthesis of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized through the reaction of pyrrolidine with appropriate reagents.

    Coupling Reaction: The methoxypyridazinyl and pyrrolidinyl intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has significant applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
  • 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Uniqueness

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-8-9-17(20-19-16)24-15-11-12-21(13-15)18(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFPCUTVBVFDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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